
Methyl 3-(3-oxocyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-oxocyclohexyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexyl ring with a ketone group and a propanoate ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-oxocyclohexyl)propanoate can be synthesized through the esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(3-oxocyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-oxocyclohexyl)propanoic acid.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Substitution: Various alkyl or amino derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(3-oxocyclohexyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters .
Industry: this compound is used in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on its application. In biochemical reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis is crucial in drug activation and metabolism .
Comparison with Similar Compounds
- Methyl 3-(2-oxocyclohexyl)propanoate
- Ethyl 3-(3-oxocyclohexyl)propanoate
- Methyl 3-(3-hydroxycyclohexyl)propanoate
Comparison:
- Methyl 3-(2-oxocyclohexyl)propanoate: Similar structure but with the ketone group at a different position, leading to different reactivity and applications .
- Ethyl 3-(3-oxocyclohexyl)propanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and solubility .
- Methyl 3-(3-hydroxycyclohexyl)propanoate: Contains a hydroxyl group instead of a ketone, making it more reactive in certain chemical reactions .
Methyl 3-(3-oxocyclohexyl)propanoate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-(3-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8H,2-7H2,1H3 |
InChI Key |
WXQCUJQZHHWZLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


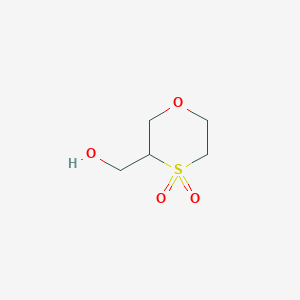
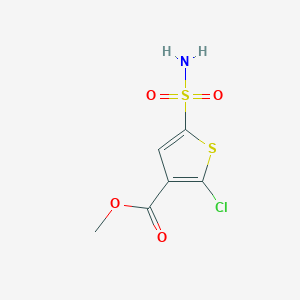

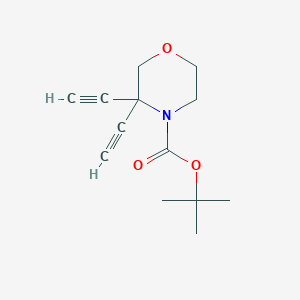
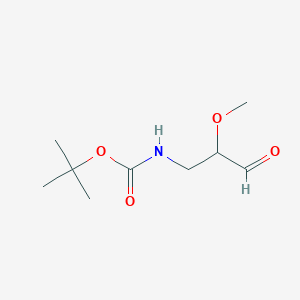
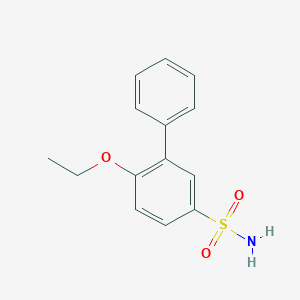
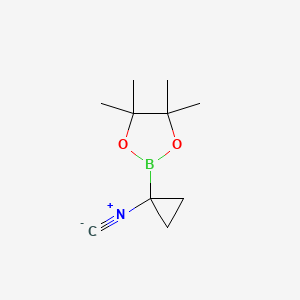
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
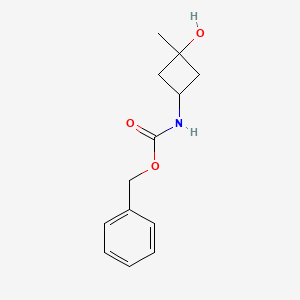
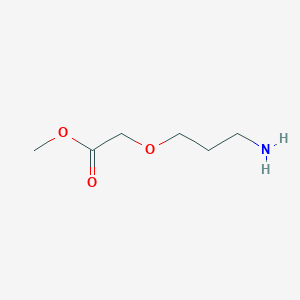
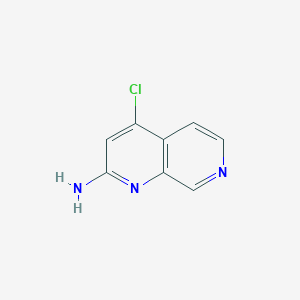
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
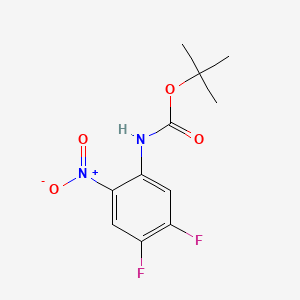
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
